molecular formula C9H11NO B1334839 3-methyl-6,7-dihydro-1H-indol-4(5H)-one CAS No. 6577-95-3

3-methyl-6,7-dihydro-1H-indol-4(5H)-one

Cat. No. B1334839
CAS RN: 6577-95-3
M. Wt: 149.19 g/mol
InChI Key: SNHVQHNXQVXZOU-UHFFFAOYSA-N
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Description

The compound 3-methyl-6,7-dihydro-1H-indol-4(5H)-one is a derivative of the indole class, which is a significant scaffold in medicinal chemistry due to its presence in many natural products and pharmaceuticals. While the provided papers do not directly discuss 3-methyl-6,7-dihydro-1H-indol-4(5H)-one, they do provide insights into similar indole derivatives, which can be useful for understanding the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. For instance, the paper titled "Synthesis of 7-hydroxy-6,7-dihydro-indole and 6′,7′-dihydro-3,7′-biindole derivatives from domino reactions of arylglyoxals or methyl ketones with enamines" describes the synthesis of 7-hydroxy-2-aryl-6,7-dihydro-indol-4(5H)-ones through domino reactions under catalyst-free conditions or iodine-promoted reactions . This suggests that similar methods could potentially be applied to synthesize the compound 3-methyl-6,7-dihydro-1H-indol-4(5H)-one, with modifications to the starting materials to introduce the methyl group at the appropriate position.

Molecular Structure Analysis

The molecular structure of indole derivatives is often characterized using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and vibrational spectroscopy (FTIR, Raman). For example, the paper on the synthesis of 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole provides detailed structural characterization using single-crystal XRD, FTIR, FT-Raman, and NMR analysis . These techniques could be employed to determine the molecular structure of 3-methyl-6,7-dihydro-1H-indol-4(5H)-one and confirm its geometry and substituent positions.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, including condensation, as shown in the reinvestigation of the synthesis of 3H-[1,2]diazepino[5,6-b]indoles . The reactivity of the amino group in these compounds was confirmed through condensation with p-nitrobenzaldehyde. Similarly, the reactivity of 3-methyl-6,7-dihydro-1H-indol-4(5H)-one could be explored through its reactions with different electrophiles or nucleophiles to form new derivatives or to modify its structure for potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be predicted using quantum chemical computations, as demonstrated in the study of the 1-acetyl-3-methyl-4-[3-methoxy-4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one molecule . Density functional theory (DFT) calculations can provide insights into the vibrational frequencies, electronic absorption, HOMO-LUMO gap, molecular electrostatic potential (MEP), and other properties. These computational methods could be applied to 3-methyl-6,7-dihydro-1H-indol-4(5H)-one to predict its properties and understand its potential interactions with biological targets or other molecules.

Scientific Research Applications

Synthesis Techniques

  • Efficient synthesis methods for functionalized dihydro-1H-indol-4(5H)-ones, including 3-methyl-6,7-dihydro-1H-indol-4(5H)-one, have been developed using catalyst-free, three-component reactions. These methods offer excellent yields under mild conditions and follow the group-assisted-purification (GAP) chemistry process, eliminating the need for traditional purification steps (Wang & Shi, 2013).

Development of Derivatives

  • Derivatives of 3-methyl-6,7-dihydro-1H-indol-4(5H)-one, such as 7-hydroxy-2-aryl-6,7-dihydro-indol-4(5H)-ones and 3,7′-bis-indoles, have been synthesized using domino reactions of arylglyoxals with enamines. These methods are catalyst-free and provide a practical approach to constructing a variety of derivatives from easily obtained starting materials (Lu et al., 2015).

Antitumor Activity

  • A class of compounds including 4-methyl-6,7-dihydro-1H-indol-4(5H)-one derivatives has shown promising antitumor activity. These compounds have been tested both in vitro and in vivo on various experimental tumor models, indicating their potential as antineoplastic agents (Nguyen et al., 1990).

Application in Organic Synthesis

  • Methyl 3-amino-1H-indole-2-carboxylates have been used to synthesize 5H-pyrimido[5,4-b]indole derivatives, a process involving reactions with aryl isocyanates and isothiocyanates. This showcases the use of indole derivatives in complex organic synthesis processes (Shestakov et al., 2009).

Medicinal Chemistry and Antibacterial Properties

  • Compounds carrying the indole moiety, such as 3-methyl-6,7-dihydro-1H-indol-4(5H)-one, are known for their antibacterial and antifungal activities. They are used in medicinal chemistry and have been the focus of various synthetic methods due to their importance in drug development (Wang et al., 2019).

properties

IUPAC Name

3-methyl-1,5,6,7-tetrahydroindol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-5-10-7-3-2-4-8(11)9(6)7/h5,10H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHVQHNXQVXZOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402319
Record name 3-methyl-6,7-dihydro-1H-indol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-6,7-dihydro-1H-indol-4(5H)-one

CAS RN

6577-95-3
Record name 3-methyl-6,7-dihydro-1H-indol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The subtitle compound was prepared according to the literature procedure (Hauptmann, S. et al., Z. Chem., 1966, 3, 107. Ravina, E. et al., Bio. Med. Chem. Lett., 1995, 5, 579.). A mixture of anti-pyruvic aldehyde 1-oxime (1.3 g, 15 mmol), 1,3-cyclohexanedione (1.7 g, 15 mmol), glacial acetic acid (12 mL) and water (3.0 mL) was stirred vigorously at room temperature. Zinc dust (3 g) was added slowly keeping the temperature below 60° C. After addition, this resulting brown solution was heated under reflux temperature for 2 hours. After cooling, the reaction mixture was basified by an addition of 1 M aqueous KOH. The whole was extracted with CH2Cl2 (50 mL×3), and the combined organic layers were dried over MgSO4, and concentrated in vaciio. The residue was purified by flash chromatography eluting with hexane-ethyl acetate (3:1→EtOAc only) to afford the subtitle compound (1.0 g, 46% yield) of as a yellow solid.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3 g
Type
catalyst
Reaction Step Three
Yield
46%

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